![molecular formula C22H24O4 B14145565 Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 180004-25-5](/img/structure/B14145565.png)
Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound is characterized by its complex structure, which includes a benzyloxy group, a phenyl ring, and a prop-2-enoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate phenol derivative under basic conditions.
Introduction of the Prop-2-enoate Moiety: This step involves the esterification of the phenol derivative with methyl acrylate in the presence of a catalyst such as sulfuric acid.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-2-enoate moiety, converting them into single bonds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce saturated esters.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Methyl cinnamate: Similar ester structure but lacks the benzyloxy and isoprenyl groups.
Benzyl benzoate: Contains a benzyloxy group but differs in the ester moiety.
Methyl (2E)-3-phenylprop-2-enoate: Similar backbone but lacks the benzyloxy and isoprenyl groups.
Uniqueness
Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both benzyloxy and isoprenyl groups can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
180004-25-5 |
|---|---|
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl (E)-3-[2-(3-methylbut-2-enoxy)-4-phenylmethoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C22H24O4/c1-17(2)13-14-25-21-15-20(26-16-18-7-5-4-6-8-18)11-9-19(21)10-12-22(23)24-3/h4-13,15H,14,16H2,1-3H3/b12-10+ |
InChI 键 |
DLXYMMRFBAVOAS-ZRDIBKRKSA-N |
手性 SMILES |
CC(=CCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C=C/C(=O)OC)C |
规范 SMILES |
CC(=CCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)

![(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14145511.png)
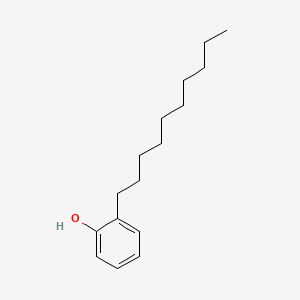
![4-Amino-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-naphthalenesulfonic acid](/img/structure/B14145518.png)

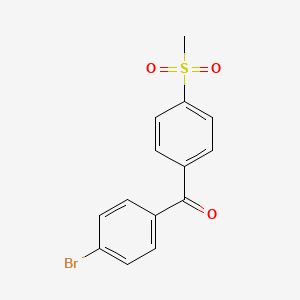
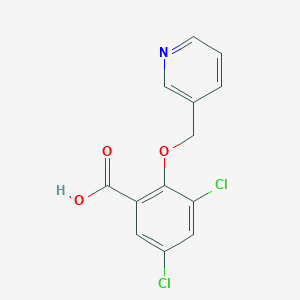

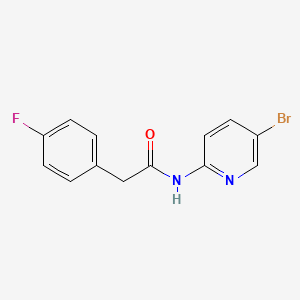
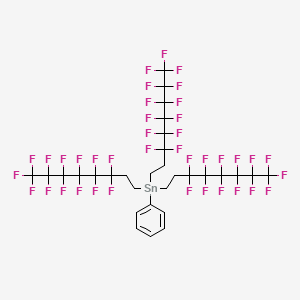
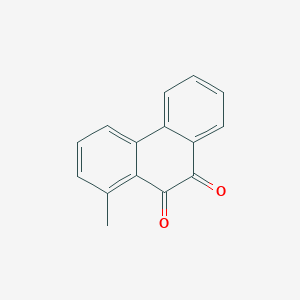
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
